molecular formula C19H16N4O B11437006 2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine

2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11437006
M. Wt: 316.4 g/mol
InChI Key: MGDJFAXNHVVFPQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Another method involves microwave-assisted synthesis, which has been shown to be efficient for the preparation of various heterocyclic compounds. This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific structural features, which contribute to its distinct biological activities and potential applications. The combination of imidazole and pyrimidine rings in its structure sets it apart from other similar compounds, providing a unique scaffold for drug development and research.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C19H16N4O/c1-24-16-10-8-14(9-11-16)17-18(21-15-6-3-2-4-7-15)23-13-5-12-20-19(23)22-17/h2-13,21H,1H3

InChI Key

MGDJFAXNHVVFPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=CC=C4

Origin of Product

United States

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